Voclosporin (CAS: 515814-00-3) is a highly potent, rationally designed cyclic peptide and next-generation calcineurin inhibitor (CNI). Structurally derived from Cyclosporine A (CsA) via a single carbon-carbon double bond modification at the amino acid-1 residue, this specific alteration significantly enhances its binding affinity to cyclophilin A. In procurement and material selection, Voclosporin is prioritized over legacy CNIs due to its predictable pharmacokinetic profile, rapid elimination, and superior metabolic stability. These attributes eliminate the need for routine therapeutic drug monitoring (TDM) and provide a wider therapeutic window, making it a premium choice for advanced formulation development, in vivo autoimmune disease modeling, and targeted calcineurin-NFAT pathway inhibition [1].
Substituting Voclosporin with generic Cyclosporine A (CsA) or Tacrolimus introduces significant process and clinical translation risks. CsA exhibits highly variable, non-linear pharmacokinetics that necessitate continuous therapeutic drug monitoring (TDM) to avoid severe nephrotoxicity and ensure target engagement. Conversely, while Tacrolimus is potent, it carries a substantially higher risk of diabetogenesis and pancreatic islet toxicity. Voclosporin’s specific structural modification (the E-ISA247 trans-isomer) locks the molecule into a conformation that yields a 5-fold greater in vitro potency than CsA and a predictable, linear clearance rate. For researchers and formulators, utilizing generic CsA instead of Voclosporin compromises dosing precision, increases off-target toxicity in in vivo models, and mandates resource-heavy pharmacokinetic monitoring workflows [1].
In comparative in vitro assays measuring lymphocyte proliferation and T-cell cytokine production, Voclosporin demonstrates significantly enhanced immunosuppressive potency compared to its predecessor, Cyclosporine A. The structural modification at the extended side chain of the first amino acid allows Voclosporin to achieve half-maximal inhibitory concentrations (IC50) that are substantially lower than those of CsA. Specifically, Voclosporin exhibits at least a 5-fold lower IC50 for the suppression of lymphocyte proliferation and the expression of T-cell activation surface antigens [1].
| Evidence Dimension | IC50 for lymphocyte proliferation and cytokine production |
| Target Compound Data | Voclosporin (at least 5-fold lower IC50) |
| Comparator Or Baseline | Cyclosporine A (CsA) |
| Quantified Difference | >5-fold increase in in vitro potency for Voclosporin |
| Conditions | In vitro human whole blood / lymphocyte activation assays |
The 5-fold increase in potency allows formulators and researchers to achieve robust target engagement at lower concentrations, reducing the chemical burden and off-target effects in complex formulations.
The primary mechanism of action for Voclosporin involves binding to the immunophilin Cyclophilin A (CypA) to form a complex that subsequently inhibits calcineurin. Fluorescence spectroscopy and X-ray crystallography have quantified the dissociation constant (Kd) of the predominant trans-isomer of Voclosporin (E-ISA247) to CypA at 15 nM. This represents a significantly tighter binding affinity compared to its cis-isomer counterpart (Z-ISA247, Kd = 61 nM) and legacy Cyclosporine A (Kd ≈ 30-40 nM). This optimized molecular interaction is driven by superior van der Waals contacts between Voclosporin's unique diene side chain and the CypA binding pocket [1].
| Evidence Dimension | Dissociation constant (Kd) for Cyclophilin A |
| Target Compound Data | Voclosporin (E-ISA247): Kd = 15 nM |
| Comparator Or Baseline | Z-isomer (Kd = 61 nM) and Cyclosporine A (Kd ≈ 30-40 nM) |
| Quantified Difference | ~4-fold higher affinity than the cis-isomer and superior to CsA |
| Conditions | Fluorescence spectroscopy and X-ray crystallography of the CypA complex |
Higher target affinity ensures more efficient complex formation, making Voclosporin the superior precursor for high-precision calcineurin-NFAT pathway inhibition studies.
A critical differentiator for Voclosporin in clinical and preclinical procurement is its predictable, linear pharmacokinetic profile. Unlike Cyclosporine A, which suffers from highly variable disposition requiring continuous Therapeutic Drug Monitoring (TDM), Voclosporin exhibits a stable and predictable clearance. Following repetitive dosing, Voclosporin demonstrates a dominant effect-indicative half-life of approximately 7 hours and achieves a half-maximum immunosuppressive effect (CE50) at a low concentration of 50 ng/mL. This predictable bisection time allows for standard twice-daily dosing without the logistical overhead of TDM [1].
| Evidence Dimension | Pharmacokinetic predictability and half-life |
| Target Compound Data | Voclosporin: Dominant half-life ~7 hours, CE50 = 50 ng/mL, no TDM required |
| Comparator Or Baseline | Cyclosporine A: Non-linear, highly variable PK requiring mandatory TDM |
| Quantified Difference | Elimination of TDM requirement due to predictable linear clearance |
| Conditions | Repetitive dosing in in vivo pharmacokinetic models |
The elimination of Therapeutic Drug Monitoring (TDM) drastically simplifies experimental design and reduces operational costs in long-term preclinical and clinical studies.
Due to its predictable pharmacokinetics and potent anti-proteinuric effects, Voclosporin is the preferred calcineurin inhibitor for developing and validating in vivo models of lupus nephritis and other autoimmune proteinuric kidney diseases. Its ability to stabilize podocytes without the severe nephrotoxic profile of Cyclosporine A ensures that long-term efficacy studies are not confounded by drug-induced renal damage, eliminating the need for continuous TDM [1].
Formulators developing novel immunosuppressive therapies prioritize Voclosporin over Tacrolimus when metabolic safety is a primary endpoint. Because Voclosporin demonstrates a significantly lower risk of diabetogenesis and pancreatic islet toxicity compared to Tacrolimus, it serves as an ideal active pharmaceutical ingredient (API) for formulations targeting vulnerable patient populations [2].
In molecular biology and structural pharmacology, Voclosporin's exceptionally high binding affinity (Kd = 15 nM) to Cyclophilin A makes it a superior benchmark tool compound. Researchers utilize it to precisely map the calcineurin-NFAT signaling cascade, benefiting from its 5-fold greater in vitro potency than legacy Cyclosporine A, which allows for cleaner assay readouts at lower concentrations [3].